

# A Comparative Clinical Development Guide: Mavatrep vs. NEO6860 for Osteoarthritis Pain

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Mavatrep |           |
| Cat. No.:            | B1676220 | Get Quote |

For researchers and drug development professionals, the landscape of novel analgesics for osteoarthritis (OA) presents both opportunities and challenges. Among the promising targets is the Transient Receptor Potential Vanilloid 1 (TRPV1), a key receptor in pain signaling pathways. This guide provides an objective comparison of two investigational TRPV1 antagonists, **Mavatrep** (JNJ-39439335) and NEO6860, based on available clinical development data.

### **Executive Summary**

**Mavatrep** and NEO6860 are both orally administered small molecule antagonists of the TRPV1 receptor, investigated for their potential to alleviate pain in patients with osteoarthritis. While both drugs target the same receptor, a key distinction lies in their mechanism of action. **Mavatrep** is a potent, selective, and competitive TRPV1 antagonist, blocking multiple activation modes of the receptor. In contrast, NEO6860 is a modality-selective antagonist, primarily inhibiting activation by capsaicin while having little to no effect on activation by heat or low pH. [1][2][3] This difference in selectivity was hypothesized to provide a better safety profile for NEO6860, particularly concerning hyperthermia, a known side effect of non-selective TRPV1 antagonists.

Clinical trials have shown that **Mavatrep** demonstrated statistically significant pain reduction in osteoarthritis patients compared to placebo.[2][4] However, its development has been associated with mechanism-related side effects, including altered heat sensation and minor thermal burns. NEO6860, in its clinical evaluation, showed a trend towards analgesia but did



not achieve statistical significance over placebo in the primary endpoint of a Phase II study. While it did not significantly impact body temperature or heat pain perception, its overall safety profile was less favorable than placebo and naproxen in the evaluated study.

This guide will delve into the specifics of their clinical development, presenting a side-by-side comparison of their performance, the methodologies of key experiments, and visual representations of their mechanisms and study designs.

### **Data Presentation**

## Table 1: General Characteristics and Mechanism of Action

**Feature** Mavatrep (JNJ-39439335) **NEO6860** Transient Receptor Potential Transient Receptor Potential **Drug Target** Vanilloid 1 (TRPV1) Vanilloid 1 (TRPV1) Modality-selective TRPV1 antagonist (antagonizes Potent, selective, competitive Mechanism of Action capsaicin activation, with little TRPV1 receptor antagonist. to no effect on heat or pH activation). Administration Oral Oral Janssen Research & **NEOMED Institute** Developer Development, LLC

Pain associated with

osteoarthritis of the knee.

### **Table 2: Pharmacokinetics**

Therapeutic Indication

Pain associated with

osteoarthritis of the knee.



| Parameter                                | Mavatrep (JNJ-39439335)                                        | NEO6860                                        |
|------------------------------------------|----------------------------------------------------------------|------------------------------------------------|
| Time to Peak Plasma Concentration (Tmax) | Approximately 2 to 4 hours post-dose.                          | Not explicitly stated in the provided results. |
| Half-life (t1/2)                         | Prolonged terminal phase (30-86 hours).                        | Not explicitly stated in the provided results. |
| Dose Proportionality                     | Increased in a slightly higher than dose-proportional fashion. | Not explicitly stated in the provided results. |
| Metabolism/Excretion                     | Negligible renal clearance.                                    | Not explicitly stated in the provided results. |

**Table 3: Clinical Efficacy in Osteoarthritis of the Knee** 



| Study                                               | Mavatrep (Phase 1b)                                                                                                                           | NEO6860 (Phase II)                                                                                            |
|-----------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------|
| Design                                              | Randomized, placebo- and active-controlled, 3-way crossover.                                                                                  | Randomized, double-blinded, 3-period crossover.                                                               |
| Population                                          | 33 patients with painful knee osteoarthritis.                                                                                                 | 54 patients with Kellgren-<br>Lawrence stage I, II, or III<br>osteoarthritis of the knee.                     |
| Dosage                                              | Single 50mg dose.                                                                                                                             | 500mg twice a day for 1 day (2 doses).                                                                        |
| Comparator(s)                                       | Placebo, Naproxen (500mg twice-daily).                                                                                                        | Placebo, Naproxen.                                                                                            |
| Primary Endpoint                                    | 4-h postdose sum of pain intensity difference (SPID) based on the 11-point Numerical Rating Scale (NRS) for pain after stair-climbing (PASC). | Reduction in pain intensity (PI) on NRS after a staircase test, 8 hours after the first dose.                 |
| Primary Endpoint Result vs. Placebo                 | Statistically significant improvement (p=0.005).                                                                                              | Did not statistically significantly outperform placebo.                                                       |
| Secondary Efficacy Measures                         | Statistically significant improvements on WOMAC subscales for pain and stiffness.                                                             | Numerical reduction in pain intensity at 3 and 24 hours, but not at 8 hours. An analgesic trend was observed. |
| Mean Change in Pain Score<br>(vs. baseline/placebo) | 7-day mean daily pain NRS:<br>Mavatrep 3.72, Placebo 4.9.                                                                                     | Least square means' change<br>in PI at 24 hours: NEO6860<br>-0.67, Placebo -0.29.                             |

**Table 4: Safety and Tolerability** 



| Adverse Events                   | Mavatrep                                                                                                                                                                    | NEO6860                                                                                                  |
|----------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------|
| Common Treatment-Emergent<br>AEs | Feeling cold (79%),<br>thermohypoesthesia (61%),<br>dysgeusia (58%), paraesthesia<br>(36%), feeling hot (15%). Minor<br>thermal burns (9% in one<br>study, 50% in another). | Feeling hot, headache,<br>nausea, dizziness, fatigue,<br>hypoaesthesia, and increased<br>blood pressure. |
| Effect on Body Temperature       | Increases in body temperature observed.                                                                                                                                     | Did not impact body temperature.                                                                         |
| Effect on Heat Pain Perception   | Dose-related increases in heat pain detection threshold and tolerance.                                                                                                      | Did not impact heat pain perception.                                                                     |
| Overall Assessment               | Safety profile consistent with its mechanism of action as a TRPV1 antagonist.                                                                                               | Less favorable safety profile than naproxen or placebo in the conducted study.                           |

## **Experimental Protocols**

## Mavatrep: Phase 1b Study in Painful Knee Osteoarthritis

- Study Design: This was a randomized, placebo- and active-controlled, 3-way crossover,
   Phase 1b study.
- Participants: 33 patients diagnosed with painful knee osteoarthritis.
- Treatment Arms:
  - A single dose of 50mg Mavatrep.
  - Naproxen 500mg twice daily.
  - Placebo.
- Procedure: Patients were randomized to one of six treatment sequences. Each sequence consisted of three 7-day treatment periods, with a 7-day washout period between each.



- Primary Efficacy Endpoint: The primary outcome was the pain reduction measured by the 4-hour post-dose sum of pain intensity difference (SPID) using an 11-point (0-10) Numerical Rating Scale (NRS) for pain after stair-climbing (PASC).
- Secondary Efficacy Endpoints:
  - 11-point NRS pain scores recorded on an Actiwatch between clinic visits.
  - Western Ontario and McMaster Universities Arthritis Index (WOMAC) subscales for pain, stiffness, and physical function.
  - Use of rescue medication.
- Safety Assessments: Monitoring and recording of all adverse events.

## NEO6860: Phase II Proof-of-Concept Trial in Osteoarthritis Knee Pain

- Study Design: A randomized, double-blinded, placebo-controlled, 3-period crossover Phase II study.
- Participants: 54 patients with Kellgren-Lawrence stage I, II, or III osteoarthritis of the knee.
   Inclusion criteria included an NRS score of ≥4 after a staircase test and a WOMAC pain subscale score of ≥6.
- Treatment Arms:
  - NEO6860 (500 mg twice a day for 1 day).
  - Naproxen.
  - Placebo.
- Procedure: Each patient received each of the three treatments in a random sequence over three periods.
- Primary Efficacy Endpoint: The primary outcome was the reduction in pain intensity (PI) on an 11-point NRS after a staircase test, measured 8 hours after the first dose. The staircase



test involved the patient stepping up and down an 8-inch platform 24 times.

- Data Analysis: A mixed ANCOVA Model was used, controlling for Period, Sequence, and
   Treatment as fixed effects and baseline by period as a covariate.
- Safety Assessments: Recording of all adverse events, with specific monitoring for changes in body temperature and heat pain perception.

## **Mandatory Visualization**



Click to download full resolution via product page

Figure 1: Mechanism of Action of Mavatrep and NEO6860 on the TRPV1 Signaling Pathway.







Click to download full resolution via product page

Figure 2: Comparative Experimental Workflows of Key Clinical Trials.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. NEO6860, modality-selective TRPV1 antagonist: a randomized, controlled, proof-of-concept trial in patients with osteoarthritis knee pain PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A randomized study to evaluate the analgesic efficacy of a single dose of the TRPV1 antagonist mavatrep in patients with osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]



- 3. TRPV1: A Target for Rational Drug Design PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [A Comparative Clinical Development Guide: Mavatrep vs. NEO6860 for Osteoarthritis Pain]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676220#mavatrep-vs-neo6860-in-clinical-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com